molecular formula C14H20N6 B2932684 4-ethyl-6-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine CAS No. 2034286-56-9

4-ethyl-6-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine

Cat. No.: B2932684
CAS No.: 2034286-56-9
M. Wt: 272.356
InChI Key: GLANQEHYDRFFNA-UHFFFAOYSA-N
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Description

4-ethyl-6-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with an ethyl group and a piperazine ring, which is further substituted with a 1-methyl-1H-imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-6-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between ethyl acetoacetate and guanidine under basic conditions.

    Substitution with Piperazine: The 4-position of the pyrimidine ring is then substituted with piperazine through a nucleophilic substitution reaction.

    Introduction of the Imidazole Group: Finally, the piperazine ring is functionalized with 1-methyl-1H-imidazole using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-6-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The ethyl group on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can lead to the formation of reduced imidazole derivatives.

Scientific Research Applications

4-ethyl-6-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes in the body.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules like proteins and nucleic acids.

    Chemical Biology: It serves as a tool for probing biological pathways and mechanisms, helping to elucidate the roles of various biomolecules in health and disease.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-ethyl-6-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, influencing their activity. The piperazine ring provides additional binding interactions, enhancing the compound’s affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-6-(4-(1H-imidazol-2-yl)piperazin-1-yl)pyrimidine: Lacks the methyl group on the imidazole ring, which can affect its binding properties and biological activity.

    4-ethyl-6-(4-(1-methyl-1H-imidazol-2-yl)piperidin-1-yl)pyrimidine: Substitutes the piperazine ring with a piperidine ring, potentially altering its pharmacokinetic properties.

Uniqueness

4-ethyl-6-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the imidazole and piperazine rings allows for versatile interactions with biological targets, making it a valuable compound for drug discovery and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-ethyl-6-[4-(1-methylimidazol-2-yl)piperazin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6/c1-3-12-10-13(17-11-16-12)19-6-8-20(9-7-19)14-15-4-5-18(14)2/h4-5,10-11H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLANQEHYDRFFNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CCN(CC2)C3=NC=CN3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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